Tetrapropylammonium hydrate
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Overview
Description
Tetrapropylammonium hydrate is a quaternary ammonium compound with the chemical formula [N(C₃H₇)₄]OH·xH₂O. It is known for its role as a precursor in the synthesis of various industrial and laboratory catalysts. The compound is characterized by its tetrahedral molecular shape and is commonly used in the production of synthetic zeolites and other catalytic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes such as bipolar membrane electrodialysis, which ensures high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium hydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as a catalyst in oxidation reactions, such as the oxidation of primary and secondary alcohols to aldehydes and ketones.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation Reactions: Tetrapropylammonium perruthenate (TPAP) is a common reagent used in the presence of co-oxidants like N-methylmorpholine N-oxide (NMO) for the oxidation of alcohols.
Substitution Reactions: Primary propyl halides are often used in substitution reactions involving tetrapropylammonium compounds.
Major Products Formed:
Scientific Research Applications
Tetrapropylammonium hydrate has a wide range of applications in scientific research:
Biology: The compound’s role in catalysis extends to biological systems, where it can be used in enzymatic reactions and other biochemical processes.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of tetrapropylammonium hydrate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. In catalytic processes, the compound facilitates the formation of active sites on the catalyst surface, enhancing the efficiency of the reaction. The quaternary ammonium group plays a crucial role in stabilizing transition states and intermediates during the reaction .
Comparison with Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
Comparison: Tetrapropylammonium hydrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and catalytic properties. Compared to tetramethylammonium and tetraethylammonium compounds, this compound exhibits higher hydrophobicity and different phase behavior in aqueous systems . Its larger alkyl groups also provide distinct steric effects, making it suitable for specific catalytic applications .
Properties
Molecular Formula |
C12H30NO+ |
---|---|
Molecular Weight |
204.37 g/mol |
IUPAC Name |
tetrapropylazanium;hydrate |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1; |
InChI Key |
LPSKDVINWQNWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O |
Origin of Product |
United States |
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